Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
Description
Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, a methyl group at position 3, and a cyclohexylamino moiety at position 1. The ethyl propanoate side chain at position 2 contributes to its ester functionality, which may influence solubility and metabolic stability.
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C24H28N4O2/c1-3-30-22(29)14-13-18-16(2)19(15-25)24-27-20-11-7-8-12-21(20)28(24)23(18)26-17-9-5-4-6-10-17/h7-8,11-12,17,26H,3-6,9-10,13-14H2,1-2H3 |
InChI Key |
WMSVKTHQGGENST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions are determined by the nature of the substituents and the desired product. Common reagents include cyanoacetohydrazides and other nitrogen-containing heterocyclic compounds .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several key functional groups that influence its chemical behavior:
-
Ethyl ester group (-COOEt): Hydrolyzes under acidic or basic conditions to form a carboxylic acid derivative .
-
Cyclohexylamino group : Amenable to alkylation, acylation, or deprotonation reactions.
-
Cyano group (-CN): Susceptible to reduction (e.g., catalytic hydrogenation) or hydrolysis (e.g., acid/base catalysis).
-
Pyrido[1,2-a]benzimidazole core : Aromatic system that may undergo electrophilic substitution or metal-catalyzed cross-coupling reactions.
Stability Profile
-
Storage Conditions : Stable under normal temperatures and pressures when stored in an inert atmosphere .
-
Incompatibilities : Reacts with strong oxidizing agents, leading to decomposition .
Decomposition Products
| Hazardous Products | Formation Conditions |
|---|---|
| Carbon oxides (e.g., CO₂) | High-temperature decomposition |
| Nitrogen oxides (e.g., NOₓ) | Oxidation under incompatible conditions |
Hydrolysis of the Ethyl Ester
The ester group undergoes hydrolysis to yield a carboxylic acid derivative:
This reaction enhances the compound’s polarity and may improve solubility in aqueous systems .
Reduction of the Cyano Group
The nitrile group can be reduced to a primary amine via catalytic hydrogenation:
This conversion introduces a reactive amine for further functionalization.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate. Research indicates that similar benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that derivatives of this compound show significant activity against a range of bacterial strains. The presence of the cyano group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Molecular docking studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Assess antimicrobial efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to existing antibiotics. |
| Study 3 | Investigate anti-inflammatory properties | Confirmed inhibition of cytokine production in vitro, suggesting potential for use in chronic inflammatory conditions. |
Mechanism of Action
The mechanism of action of Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The target compound differs from its analogs primarily in the substituent at position 1 of the pyrido[1,2-a]benzimidazole core. Key structural analogs include:
Key Observations:
- Substituent Effects: The cyclohexylamino group in the target compound introduces a bulky, aliphatic substituent, likely enhancing lipophilicity (logP) compared to aromatic substituents like phenyl or benzotriazole. This could improve membrane permeability but reduce aqueous solubility .
Molecular Weight Trends :
Functional Group Impact on Bioactivity
- Cyano Group (Position 4): Present in all analogs, this electron-withdrawing group likely stabilizes the heterocyclic core and may participate in dipole-dipole interactions with target proteins .
Biological Activity
Ethyl 3-[4-cyano-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₉H₂₃N₄O₂
- Molecular Weight : 341.41 g/mol
- CAS Number : 371928-69-7
The compound features a pyrido-benzimidazole core, which is significant for its biological activity due to the presence of nitrogen atoms that can participate in various interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound exhibits anti-cancer properties by inhibiting cell proliferation in various cancer cell lines. The compound appears to interfere with specific signaling pathways involved in cell cycle regulation and apoptosis.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its possible use as an antibiotic agent. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to its efficacy in this area.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Antimicrobial | Activity against Gram-positive bacteria | , |
| Neuroprotective | Modulation of neurotransmitter levels | , |
Case Study: Anticancer Activity
A study conducted on the effects of this compound on ovarian cancer cells demonstrated significant inhibition of tumor growth. The compound was tested in vitro using various concentrations, revealing a dose-dependent response in reducing cell viability. The underlying mechanism was identified as the induction of apoptosis through the activation of caspase pathways.
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Synthetic Routes and Optimization
Basic: What are the common synthetic strategies for preparing this compound, and how do reaction conditions impact yield and purity? The compound is typically synthesized via multicomponent reactions (MCRs) or condensation reactions. For example, Ugi-Smiles adduct formation (48% yield, ) and metal-catalyzed cross-couplings (84% yield using PEPPSI-iPr, ) are effective. Key factors include solvent choice (e.g., ethanol for reflux, THF for metal catalysis), stoichiometric ratios (1.5:1 ZnCl₂ in ), and catalysts (e.g., CDI in ). Purity is enhanced via column chromatography ( ) or recrystallization.
Advanced: How can reaction conditions be optimized to suppress by-products like regioisomers or uncyclized intermediates?
- Catalyst screening : Use PEPPSI-iPr for selective cross-coupling ( ).
- Solvent control : Polar aprotic solvents (e.g., THF) improve cyclization efficiency.
- Real-time monitoring : Employ in-situ FTIR or LC-MS to track intermediates ( ).
- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions ( ).
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : ¹H and ¹³C NMR resolve the pyrido-benzimidazole core and cyclohexylamino substituents ( ).
- HRMS : Confirms molecular weight (e.g., 432.2373 in ).
- IR : Identifies functional groups (e.g., C≡N stretch at 2356 cm⁻¹, ).
Advanced: How can dynamic processes (e.g., tautomerism) complicate spectral interpretation?
- Variable-temperature NMR : Resolves overlapping signals from tautomeric equilibria.
- 2D NMR (HSQC, NOESY) : Assigns proton-carbon correlations and spatial interactions ( ).
- Computational modeling : DFT-based chemical shift predictions validate assignments ( ).
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary activity screening?
- Enzyme inhibition : Target kinases or proteases using fluorescence-based assays.
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, ).
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated blanks.
Advanced: How can SAR studies identify critical functional groups for activity?
- Analog synthesis : Modify the cyclohexylamino group ( ) or propanoate chain ( ).
- Data analysis : Use PCA or clustering to correlate substituents with activity ( ).
Data Contradictions and Resolution
Advanced: How should researchers address discrepancies in reported biological activities?
- Purity validation : Re-test compounds with ≥95% HPLC purity ( ).
- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays).
- Orthogonal assays : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (target engagement).
Computational and Mechanistic Insights
Advanced: Which computational tools predict electronic properties relevant to reactivity?
- DFT calculations : Gaussian or ORCA for HOMO-LUMO gaps ( ).
- Molecular docking : AutoDock Vina for binding mode analysis ( ).
- MD simulations : GROMACS for solvation effects on stability ( ).
Case Studies and Applications
Advanced: How has this compound been applied in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
